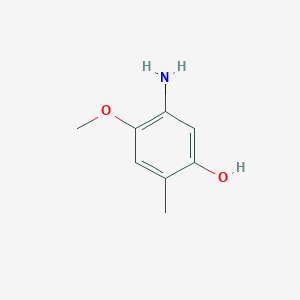
5-Amino-4-methoxy-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Amino-4-methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Organic Synthesis
5-Amino-4-methoxy-2-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly important in the production of:
- Dyes : The compound is integral to the formulation of azo dyes, which are widely used in textiles due to their vibrant colors and stability.
- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Biological Studies
In biological research, this compound is utilized to investigate:
- Enzyme Inhibition : The compound's amino group can form hydrogen bonds with active sites on enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.
- Protein Interactions : Its interactions with proteins can provide insights into molecular recognition processes, which are essential for drug design.
Dye Manufacturing
The compound is a key intermediate in producing various dyes. Its ability to couple with other chemical agents facilitates the creation of stable colorants used in textiles and other materials. The dyeing process often combines it with oxidizing agents to develop pigments that adhere well to fibers .
Polymer Production
This compound is also employed in producing polymers and resins that possess specialized properties such as enhanced durability and resistance to environmental factors. This application is particularly relevant in industries focused on coatings and adhesives.
Case Study 1: Dye Production
In a study examining the synthesis of azo dyes, this compound was used as a coupling agent with diazonium salts to produce high-performance dyes. The resulting products exhibited excellent fastness properties, making them suitable for commercial textile applications.
Case Study 2: Pharmaceutical Development
Research into the pharmacological effects of derivatives of this compound demonstrated potential anti-inflammatory activity. In vitro studies showed that certain derivatives could inhibit cyclooxygenase enzymes, suggesting their utility as non-steroidal anti-inflammatory drugs (NSAIDs) .
Mecanismo De Acción
The mechanism of action of 5-Amino-4-methoxy-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methoxyphenol
- 4-(2-Amino-ethyl)-2-methoxy-phenol
- 2-Methoxy-5-(phenylamino)methyl)phenol
Uniqueness
5-Amino-4-methoxy-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137290-78-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-amino-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3 |
Clave InChI |
MUHQJMUYRYHUIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)N)OC |
SMILES canónico |
CC1=CC(=C(C=C1O)N)OC |
Sinónimos |
Phenol, 5-amino-4-methoxy-2-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













